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Compound of Interest

Compound Name:
(R)-4-(1-Amino-2-hydroxyethyl)phenol

hydrochloride

CAS No.: 1391355-45-5

Cat. No.: B591918

Get Quote

Foreword: Unveiling the Potential of a Key Neuromodulator
R-octopamine hydrochloride, the levorotatory enantiomer of the endogenous biogenic amine octopamine, represents a

molecule of profound interest to the scientific community, particularly in the realms of neuropharmacology and

therapeutic development. As a key neuromodulator in invertebrates and a trace amine with significant activity in

vertebrates, its interactions with a spectrum of receptors, including the Trace Amine-Associated Receptor 1 (TAAR1), as

well as adrenergic and dopaminergic systems, position it as a critical tool for dissecting complex physiological processes.

This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth exploration of

the chemical, physical, and pharmacological properties of R-octopamine hydrochloride. Our objective is to provide not

just a compilation of data, but a synthesized, expert-level resource that explains the causality behind experimental

choices and provides robust, validated protocols to empower your research endeavors.

Physicochemical Characterization: The Foundation of Robust
Experimentation
A precise understanding of the physicochemical properties of R-octopamine hydrochloride is fundamental to ensuring the

accuracy, reproducibility, and validity of any experimental undertaking. These parameters govern its solubility, stability,

and handling, forming the bedrock of reliable scientific inquiry.

Chemical Identity
Systematic Name: (R)-4-(1-hydroxy-2-aminoethyl)phenol hydrochloride

Common Synonyms: R-(-)-Octopamine hydrochloride, Levo-octopamine HCl

Molecular Formula: C₈H₁₂ClNO₂

Molecular Weight: 189.64 g/mol
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CAS Number: 770-05-8 (for the racemic mixture)

Physical Properties
The physical attributes of R-octopamine hydrochloride are critical for its proper storage and preparation for in vitro and in

vivo studies.

Property Value Source(s)

Appearance White to off-white crystalline powder [1]

Melting Point Approximately 170 °C (with
decomposition)

Optical Rotation [α]²⁰/D = -37.4° (c = 1 in H₂O)

Solubility
Soluble in water (up to 100 mM),
ethanol (~10 mg/mL), and DMSO (~12
mg/mL)

[1][2]

Table 1: Key Physical and Chemical Properties of R-Octopamine Hydrochloride.

The Pharmacological Landscape: A Multi-Receptor Modulator
R-octopamine hydrochloride exerts its biological effects through a complex interplay with several receptor systems. While

it is a well-established neuromodulator in invertebrates, its role in mammals is increasingly recognized, primarily through

its action as a TAAR1 agonist.

Primary Target: Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission. R-octopamine is an

endogenous agonist of TAAR1.[3] Activation of TAAR1 by R-octopamine initiates a signaling cascade, predominantly

through the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic

AMP (cAMP). This pathway is pivotal as it can influence the activity of dopamine, norepinephrine, and serotonin systems,

highlighting its therapeutic potential for neuropsychiatric disorders. The EC₅₀ for octopamine at TAAR1 is in the range of

0.5–1 µM.
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Caption: TAAR1 signaling cascade initiated by R-octopamine hydrochloride.

Adrenergic and Dopaminergic Receptor Interactions
R-octopamine hydrochloride also exhibits affinity for adrenergic and dopaminergic receptors, albeit generally lower than

their endogenous ligands. It acts as an agonist at β₃-adrenergic receptors, stimulating lipolysis, and can also activate α₂ₐ-

adrenergic receptors, leading to the inhibition of cAMP production.[2] While its direct interaction with dopaminergic

receptors is less pronounced, it can modulate dopaminergic activity, in part through its action on TAAR1, which is co-

expressed in dopaminergic neurons.[3][4] In some contexts, octopamine has been shown to inhibit the dopamine D1

receptor.[5] It is important to note that the R-enantiomer is suggested to have a higher affinity for octopamine receptors

compared to the S-enantiomer, a critical consideration for interpreting pharmacological data.

Essential Experimental Protocols: A Guide for the Bench Scientist
The following protocols are designed to provide a robust framework for the characterization and utilization of R-

octopamine hydrochloride in a research setting.

Purity and Enantiomeric Integrity: A Chiral HPLC Approach
Causality: The biological activity of octopamine is stereospecific. Therefore, confirming both the chemical purity and the

enantiomeric excess of R-octopamine hydrochloride is a non-negotiable prerequisite for any pharmacological study. A

stability-indicating HPLC method ensures that the measured purity is not confounded by degradation products.

Step-by-Step Methodology:

Standard and Sample Preparation:

Prepare a stock solution of R-octopamine hydrochloride reference standard (e.g., 1 mg/mL) in the mobile

phase.

Prepare a sample solution of the test article at the same concentration.

Chromatographic Conditions for Purity (Reversed-Phase HPLC):

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10:90 v/v, pH 2.5-3.0).[6]

Flow Rate: 1.0 mL/min.

Detection: UV at 273 nm.[6]

Analysis: Inject the standard and sample. Purity is calculated based on the area percentage of the principal

peak.

Chromatographic Conditions for Enantiomeric Purity (Chiral HPLC):

Column: A chiral stationary phase is required, such as a cyclodextrin-based (e.g., CYCLOBOND™) or a

polysaccharide-based column.
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Mobile Phase: The mobile phase will be dependent on the chosen chiral column and may consist of a mixture

of an organic modifier (e.g., ethanol or isopropanol) in a non-polar solvent (e.g., hexane) with a small amount

of an amine modifier (e.g., diethylamine) to improve peak shape.

Detection: UV at 273 nm.

Analysis: Inject a racemic mixture of octopamine hydrochloride to determine the retention times of the R and

S enantiomers. Subsequently, inject the R-octopamine hydrochloride sample to determine the enantiomeric

excess.
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Caption: Workflow for the comprehensive HPLC analysis of R-octopamine hydrochloride.

Receptor Binding Affinity: A Radioligand Competition Assay
Causality: To quantify the interaction of R-octopamine hydrochloride with a specific receptor (e.g., TAAR1), a competition

binding assay is the gold standard. This assay determines the affinity of the unlabeled compound (R-octopamine HCl) by

measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.

Step-by-Step Methodology:

Reagent Preparation:

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor

(e.g., human TAAR1).

Radioligand: Select a suitable high-affinity radiolabeled antagonist or agonist for the target receptor.

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with divalent cations).

Assay Procedure:
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In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and

a range of concentrations of unlabeled R-octopamine hydrochloride.

Initiate the binding reaction by adding the cell membrane preparation.

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

Separation of Bound and Free Ligand:

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps

the membranes with the bound radioligand on the filter.

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

Detection and Data Analysis:

Dry the filter plate and add a scintillation cocktail to each well.

Measure the radioactivity in each well using a scintillation counter.

Plot the percentage of specific binding against the log concentration of R-octopamine hydrochloride. The IC₅₀

(the concentration of the compound that displaces 50% of the specific binding of the radioligand) is

determined from the resulting sigmoidal curve. The Ki (inhibition constant), which represents the affinity of the

compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Concluding Remarks and Future Perspectives
R-octopamine hydrochloride is a multifaceted molecule with significant implications for neuropharmacological research.

Its role as a TAAR1 agonist, coupled with its interactions with adrenergic and dopaminergic receptors, makes it a

valuable probe for elucidating the intricate signaling networks that govern neuronal function. The methodologies outlined

in this guide provide a robust framework for the rigorous characterization of this compound, ensuring the generation of

high-quality, reproducible data.

Looking ahead, the continued exploration of the therapeutic potential of modulating the octopaminergic system is a

promising avenue of research. The development of highly selective ligands for TAAR1 and other octopamine receptor

subtypes will be instrumental in dissecting their specific physiological roles. Furthermore, a deeper understanding of the

downstream signaling pathways and potential receptor heteromerization will undoubtedly unveil novel therapeutic targets

for a range of neurological and psychiatric conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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